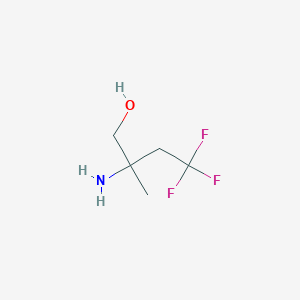

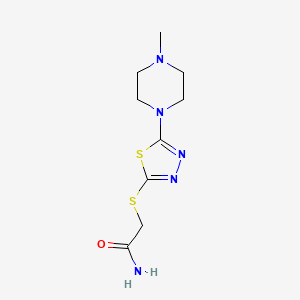

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea" is a derivative of furan and urea, which has been the subject of various synthetic and pharmacological studies. Although the exact compound is not directly mentioned in the provided papers, similar furan-urea derivatives have been synthesized and evaluated for their potential applications in medicinal chemistry. These compounds are characterized by the presence of a furan ring, which is a heterocyclic organic compound, and a urea moiety, which is an organic compound with the functional group -NH2-CO-NH2.

Synthesis Analysis

The synthesis of furan-urea derivatives typically involves the coupling of furfural with urea. For instance, the synthesis of "1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea" was achieved by reacting purified furfural with urea . Another related compound, "1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane," was synthesized through a two-step process starting with the same furfural-urea coupling, followed by refluxing with additional urea in ethanol . These synthetic routes highlight the versatility of furan and urea derivatives in forming various bioactive compounds.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques such as GC-MS, FTIR, 1H-NMR, and 13C-NMR . For example, the structure of "5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one" was elucidated using X-ray powder diffraction and further supported by DFT studies . These analyses provide detailed insights into the molecular frameworks of furan-urea derivatives, which are crucial for understanding their chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of furan-urea derivatives is explored through their interactions with various reagents and conditions. For instance, the Mannich reaction was used to synthesize novel piperazine derivatives starting from isoxazoline intermediates derived from furan compounds . The ability to undergo such reactions demonstrates the chemical versatility of furan-urea derivatives, which can be exploited to create a wide range of pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-urea derivatives are influenced by their molecular structure. The presence of substituents on the furan ring and the urea moiety can significantly affect properties such as solubility, melting point, and reactivity. The solid-state structure of these compounds, as investigated by XRPD, reveals important aspects of their crystallinity and molecular packing, which can impact their stability and bioavailability .

Bioactivity and Applications

The bioactivity of furan-urea derivatives has been a subject of interest in several studies. Compounds such as "1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea" have shown broad-spectrum activity against various pathogens, suggesting their potential as novel drug candidates . Additionally, derivatives have been evaluated for their antidepressant and antianxiety activities, as well as their antimicrobial and cytotoxic properties against cancer cell lines . These findings underscore the therapeutic potential of furan-urea derivatives in the development of new medications.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(furan-2-ylmethyl)-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10-5-2-3-7-12(10)15-13(16)14-9-11-6-4-8-17-11/h2-8H,9H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFYBIQKXZAMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide](/img/structure/B3005804.png)

![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B3005807.png)

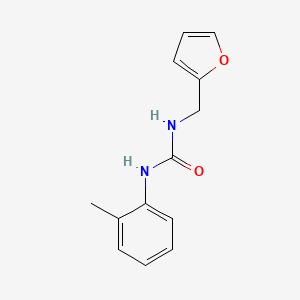

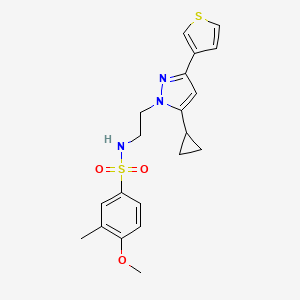

![(Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B3005810.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)

![1-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B3005813.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B3005814.png)

amine](/img/structure/B3005816.png)

![5-chloro-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B3005820.png)

![1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene](/img/structure/B3005824.png)